N-(2-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-22-17(15-8-4-3-5-9-15)12-19-24-25(21(28)26(14)19)13-20(27)23-16-10-6-7-11-18(16)29-2/h3-12H,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBRJQWJXWOHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions often involve heating the reactants in dry toluene at 140°C for a short duration.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling and processing the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted triazolopyrimidine compounds.
Scientific Research Applications
Antitumor Properties
Preliminary studies indicate that derivatives of similar structures exhibit antitumor activity. The compound may inhibit key pathways involved in cancer cell proliferation. For instance, compounds within the pyrazolo[4,3-c]pyridine class have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in tumorigenesis.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Research has demonstrated that related compounds can effectively inhibit inflammatory mediators, suggesting that N-(2-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide may also possess similar properties.
Analgesic Activity
The analgesic properties of compounds with similar structures have been documented, indicating that this compound could serve as a basis for developing pain relief medications. Its ability to modulate pain pathways makes it a candidate for further exploration in pain management therapies.
Synthesis and Methodology
The synthesis of this compound can be achieved through various chemical reactions involving different solvents and catalysts to optimize yield and selectivity. Typical methods include nucleophilic addition reactions due to the presence of the carbonyl group in the 3-oxo position and hydrolysis reactions related to the carboxamide group.
Case Study 1: Antitumor Evaluation
A study evaluated the antitumor effects of triazolo-pyrimidine derivatives on human leukemia cell lines (K562 and HL60). The results showed significant cytotoxicity at low micromolar concentrations, indicating potential for development as anticancer agents.
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory effects, compounds similar to this compound were tested for their ability to inhibit COX enzymes. The results indicated a dose-dependent inhibition of COX activity comparable to standard anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets. It can act as an inhibitor for enzymes such as CDK2, which is involved in cell cycle regulation . By binding to these targets, the compound can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
N-(2,5-Dimethylphenyl)-2-{5-[(4-Fluorophenyl)Amino]-7-Methyl-3-Oxo[1,2,4]Triazolo[4,3-c]Pyrimidin-2(3H)-yl}Acetamide
- Key Differences: Substituents: A 4-fluorophenylamino group at position 5 and a 2,5-dimethylphenyl acetamide group. Molecular Formula: C₂₂H₂₁FN₆O₂ (MW: 420.45 g/mol) .
- The 2,5-dimethylphenyl group introduces steric hindrance compared to the target compound’s 2-methoxyphenyl, which may reduce solubility but improve metabolic stability .
2-{5-Methyl-3-Oxo-7-Phenyl-2H,3H-[1,2,4]Triazolo[4,3-c]Pyrimidin-2-yl}-N-(4-Methylphenyl)Acetamide
- Key Differences :
- Substituents : A 4-methylphenyl acetamide group (para-methyl substitution).
- Comparison :
- The para-methyl group is less polar than the target’s ortho-methoxy, likely reducing solubility but increasing lipophilicity for better membrane permeability.
- Structural similarities in the triazolopyrimidine core suggest comparable synthetic routes, possibly using cesium carbonate and DMF as catalysts .
Chlorophenyl-Substituted Triazolo[1,5-a]Pyrimidines (Compounds 92–99)
- Key Differences: Core: 1,2,4-Triazolo[1,5-a]pyrimidine (vs. [4,3-c] in the target compound). Substituents: Chlorophenyl groups with varied aminoalkyl chains .
- Comparison: The chlorine atom enhances electronegativity and may improve binding to hydrophobic pockets in biological targets. For example, compound 94 (C₁₇H₁₇ClN₆) showed 56% yield and distinct NMR shifts due to dimethylamino-methyl substitution .
N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-2-{7-Methyl-5-[(2-Methylphenyl)Amino]-3-Oxo-2H,3H-[1,2,4]Triazolo[4,3-c]Pyrimidin-2-yl}Acetamide (CM962391)
- Key Differences: Benzodioxolylmethyl group and 2-methylphenylamino substitution .
- Comparison: The benzodioxole ring increases lipophilicity and may enhance blood-brain barrier penetration. The 2-methylphenylamino group introduces steric effects similar to the target’s ortho-methoxy but lacks the electron-donating methoxy oxygen .
Structural and Functional Implications
Substituent Effects on Physicochemical Properties
Biological Activity
N-(2-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a compound of interest due to its potential biological activities. This article aims to summarize the existing research on its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological applications.
Chemical Characteristics
The compound's molecular formula is with a molecular weight of 389.4 g/mol. It contains a triazolo-pyrimidine core structure known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O3 |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 1251697-41-2 |
1. Antimicrobial Activity
Research indicates that compounds with a triazolo-pyrimidine core exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown moderate to high activity against various bacteria and fungi. Specifically, compounds tested against Staphylococcus aureus, Escherichia coli, and Candida albicans demonstrated promising results .
In one study, the synthesis of triazolo[4,3-c]pyrimidines led to compounds that were effective against both Gram-positive and Gram-negative bacteria. The presence of the methoxyphenyl group in the structure enhances the antimicrobial efficacy by improving solubility and bioavailability .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds containing similar structural motifs have shown effectiveness against several cancer cell lines such as K562 (chronic myelogenous leukemia) and HL60 (human leukemia) .
A structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the triazole ring could enhance cytotoxicity against cancer cells. For example, compounds with electron-withdrawing groups exhibited higher potency compared to their counterparts lacking these modifications .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of several triazolo-pyrimidine derivatives against clinical isolates of bacteria. The results indicated that certain derivatives of this compound had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin.
Case Study 2: Anticancer Properties
In vitro testing on various cancer cell lines revealed that modifications on the triazole moiety significantly influenced the compound's ability to induce apoptosis. The compound exhibited IC50 values in the micromolar range against K562 cells, indicating substantial anticancer activity .
Q & A
Q. Basic
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structure determination. notes SHELX’s robustness in resolving complex heterocycles, even with twinned data .
- NMR analysis : Compare experimental H/C NMR shifts with computed data (e.g., using DFT) or reference compounds ( provide examples of acetamide NMR characterization) .
- Data cross-validation : Combine mass spectrometry (HRMS) and elemental analysis to confirm molecular formula.
What strategies address regioselectivity challenges in forming the triazolo[4,3-c]pyrimidine core?
Advanced
Regioselectivity in triazolo-pyrimidine synthesis is influenced by:
- Substituent effects : Electron-withdrawing groups on the pyrimidine ring favor specific cyclization pathways ( demonstrates how substituents guide regioselective oxidation) .
- Reaction conditions : Lower temperatures (-40°C to 0°C) and controlled acid catalysis (e.g., TMSOTf) can suppress side reactions () .
- Protecting groups : Temporary protection of reactive sites (e.g., acetyl or benzyl groups) directs regiochemistry () .
What methodologies evaluate the compound’s biological activity in enzyme inhibition assays?
Q. Advanced
- Kinetic assays : Measure IC values using fluorogenic or chromogenic substrates. For example, suggests testing against kinases or proteases relevant to the triazolo-pyrimidine scaffold .
- Docking studies : Use AutoDock or Schrödinger Suite to predict binding interactions. ’s approach to triazolo derivatives can be adapted .
- Cellular assays : Assess cytotoxicity and target engagement in cell lines (e.g., HEK293 or HeLa) with Western blotting for downstream biomarkers.
How can statistical experimental design (DoE) optimize reaction conditions for scale-up?
Q. Advanced
- Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) using a 2 factorial approach. highlights DoE for flow-chemistry optimization .
- Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., yield vs. reaction time) .
- Robustness testing : Identify critical parameters (e.g., moisture sensitivity) via Plackett-Burman designs.
What computational tools predict pharmacokinetic properties (e.g., LogP, bioavailability)?
Q. Advanced
- Lipinski’s Rule of Five : Use SwissADME or QikProp to assess drug-likeness ( references compliance with Lipinski’s criteria) .
- Molecular dynamics (MD) : Simulate membrane permeability (e.g., using CHARMM or GROMACS).
- Metabolism prediction : Tools like MetaSite or GLORY predict Phase I/II metabolic pathways.
How should researchers handle contradictions in biological activity data across studies?
Q. Advanced
- Assay standardization : Validate protocols using positive controls (e.g., ’s reference to acetamide derivatives with known activity) .
- Dose-response curves : Ensure consistent compound purity (≥95%) and solvent systems ( emphasizes purity for reproducibility) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
What purification techniques are optimal for isolating this compound from reaction mixtures?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
